molecular formula C15H22FN3O2 B2423025 tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate CAS No. 1233955-64-0

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2423025
CAS No.: 1233955-64-0
M. Wt: 295.358
InChI Key: SCVBIMRZCNNHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like Pd/C are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: The original amino compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique structural features make it a valuable component in the formulation of new products .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group at the 2-position and the fluorine atom at the 3-position of the phenyl ring. This specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVBIMRZCNNHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.